Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate
Description
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate is a synthetic carbamate derivative featuring a pyrazole core substituted with a trifluoroacetyl-imino group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally designed to serve as an intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic therapeutics. The Boc group enhances solubility and stability during synthetic workflows, while the trifluoroacetyl moiety may influence electronic properties and binding affinity in target interactions .
Properties
Molecular Formula |
C11H13F3N4O3 |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate |
InChI |
InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20) |
InChI Key |
JLMUJVVPAITXSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\NC(=O)C(F)(F)F)/N1C=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Optimization
While DCM is standard, tetrahydrofuran (THF) or ethyl acetate may substitute, though lower yields (70–80%) are observed due to competing side reactions. Addition of triethylamine (TEA) as a base enhances acylation efficiency by scavenging HF byproducts.
Scalability and Industrial Considerations
Kilogram-scale batches adopt continuous flow reactors to mitigate exothermic risks during TFAA addition. This method reduces reaction time to 2–3 hours and improves safety profiles.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) confirms ≥98% purity with tR = 4.2 minutes.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
- Moisture Sensitivity : TFAA is hygroscopic; reactions require strict anhydrous conditions. Use of molecular sieves (4Å) or inert gas purging is mandatory.
- Byproduct Formation : Trace N-Boc deprotection products (e.g., free guanidine) may form. Silica gel chromatography (hexane/EtOAc 3:1) effectively removes impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Inhibition of Enzymatic Activity
Research indicates that compounds similar to tert-butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate can act as selective inhibitors of sphingosine kinases (SphK). These enzymes play a crucial role in sphingolipid metabolism and cell signaling pathways. Inhibitors of SphK may have therapeutic implications in treating cancer and inflammatory diseases .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties. Similar pyrazole derivatives have been studied for their ability to induce apoptosis in cancer cells. The trifluoroacetyl group may enhance the compound's lipophilicity, improving cellular uptake and efficacy against tumor cells .
Antimicrobial Properties
Some pyrazole derivatives exhibit antimicrobial activity against various pathogens. The unique structure of this compound may provide a scaffold for developing new antimicrobial agents .
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength .
Nanotechnology
The compound's unique structure may facilitate its use in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify surface properties through the incorporation of this compound could lead to improved targeting and reduced side effects in therapeutic applications .
Case Study 1: SphK Inhibitor Development
A study focused on the design and synthesis of SphK inhibitors highlighted the importance of structural modifications in enhancing selectivity and potency. Compounds with similar scaffolds to this compound demonstrated promising results in reducing sphingosine-1-phosphate levels in cancer cell lines .
Case Study 2: Antimicrobial Activity Screening
Another investigation evaluated various pyrazole derivatives for their antimicrobial efficacy. This compound was included in screening assays against bacterial strains, showing significant inhibition compared to control compounds .
Mechanism of Action
The mechanism of action of tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl group and pyrazole ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Key Observations :
- Synthesis Complexity: The pyrazole-pyrimidine hybrid () requires multi-step coupling reactions (e.g., Suzuki-Miyaura), resulting in moderate yields (34%), whereas the chromenone-containing analogue () achieves higher yields (63%) due to optimized palladium-catalyzed cross-coupling conditions.
- Trifluoroacetyl Role : The trifluoroacetyl group in the target compound and its pyrrolidine analogue () enhances electrophilicity, facilitating nucleophilic substitutions or imine formation.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Molecular Weight: Chromenone derivatives () exhibit higher molecular weights (>600 g/mol), likely impacting solubility and bioavailability compared to simpler pyrazole-carbamates.
- Thermal Stability: The chromenone analogue’s melting point (163–166°C) suggests crystalline stability, advantageous for formulation .
Biological Activity
Tert-butyl ((1H-pyrazol-1-yl)((2,2,2-trifluoroacetyl)imino)methyl)carbamate, with the CAS number 2028307-97-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characterization, and various biological activities as reported in recent studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.24 g/mol. The compound features a pyrazole ring and a trifluoroacetyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2028307-97-1 |
| Molecular Formula | C₁₁H₁₃F₃N₄O₃ |
| Molecular Weight | 306.24 g/mol |
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of tert-butyl carbamate with a pyrazole derivative and a trifluoroacetyl imine. Various techniques such as NMR, IR spectroscopy, and X-ray crystallography have been utilized to confirm its structure. The compound's unique structural features are believed to contribute to its diverse biological activities.
Antimicrobial Properties
Studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that derivatives containing pyrazole rings exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this one have demonstrated effectiveness against Candida albicans and Cryptococcus neoformans, suggesting potential applications in treating fungal infections .
Anticancer Activity
Research indicates that various pyrazole derivatives can act as inhibitors of specific cancer-related pathways. The compound has been evaluated for its ability to inhibit cell proliferation in certain cancer cell lines. In particular, studies suggest that it may interfere with signaling pathways involved in tumor growth .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents such as amyloid-beta (Aβ). By modulating inflammatory responses and protecting neuronal integrity, it presents a potential therapeutic avenue for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds:
- Antimicrobial Activity : A study evaluated the efficacy of pyrazole derivatives against various microbial strains, revealing promising results for compounds with similar structures to this compound .
- Cancer Cell Proliferation : Research on structurally similar carbamates indicated their role as selective inhibitors of cancer cell growth, particularly in breast and prostate cancer models .
- Neuroprotection : In vitro studies demonstrated that compounds with the pyrazole moiety could mitigate cell death induced by Aβ toxicity in astrocytes, suggesting their potential in neuroprotective therapies .
Q & A
Basic: What are the critical steps and considerations for synthesizing Tert-butyl ((1H-pyrazol-1-YL)((2,2,2-trifluoroacetyl)imino)methyl)carbamate?
Methodological Answer:
Synthesis typically involves coupling reactions between Boc-protected intermediates and trifluoroacetylated components. For example:
- Step 1: React N,N'-Di-Boc-1H-pyrazole-1-carboxamidine with a trifluoroacetyl imine precursor under anhydrous conditions (e.g., DMF as solvent, Cs₂CO₃ as base) at 40–80°C for 8–12 hours .
- Step 2: Purify via flash chromatography (DCM/EtOAc gradients) to isolate the product as a viscous oil, achieving ~51% yield .
- Key Considerations: Monitor reaction progress using TLC, ensure inert atmospheres to prevent hydrolysis of the trifluoroacetyl group, and optimize stoichiometry to minimize side products .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?
Methodological Answer:
- FT-IR: Identify carbonyl stretches (C=O) from the carbamate (~1680–1720 cm⁻¹) and trifluoroacetyl group (~1740–1780 cm⁻¹) to confirm functional group integrity .
- NMR (¹H/¹³C):
- UV-Vis: Assess π→π* transitions in the pyrazole ring (~250–300 nm) to evaluate conjugation effects .
Advanced: How can computational methods like DFT resolve electronic structure ambiguities in this compound?
Methodological Answer:
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions (e.g., between the imino group and pyrazole ring) to explain stabilization energies .
- Molecular Electrostatic Potential (MEP): Map charge distribution to predict reactive sites (e.g., nucleophilic attack at the trifluoroacetyl carbon) .
- HOMO-LUMO Gaps: Calculate energy gaps (~4–5 eV) to correlate with experimental UV-Vis data and assess redox behavior .
Advanced: What strategies address contradictions in crystallographic data during structure determination?
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution data to resolve disorder in flexible tert-butyl or trifluoroacetyl groups .
- Twinned Data Handling: Apply SHELXE for twin-law identification in cases of pseudo-merohedral twinning, common in carbamate derivatives .
- Validation Metrics: Cross-check R-factor residuals (<5%) and electron density maps to confirm atom placement .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- First Aid: For skin exposure, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .
Advanced: How can reaction yields be optimized in multi-step syntheses involving tert-butyl carbamate intermediates?
Methodological Answer:
- Catalyst Screening: Test bases like Cs₂CO₃ (higher yields in DMF vs. K₂CO₃) for coupling reactions .
- Temperature Control: Maintain 40–80°C to balance reaction rate and decomposition of heat-sensitive intermediates .
- Workup Optimization: Use aqueous washes (NaHCO₃) to remove unreacted reagents before chromatography .
Advanced: How do substituents on the pyrazole ring influence the compound’s reactivity in further derivatization?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CF₃): Increase electrophilicity of the imino carbon, enhancing nucleophilic addition rates .
- Steric Effects: Bulky tert-butyl groups may hinder access to reactive sites; use kinetic studies to assess steric vs. electronic contributions .
- Boronate Coupling: Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions using pyrazole-linked boronate esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
